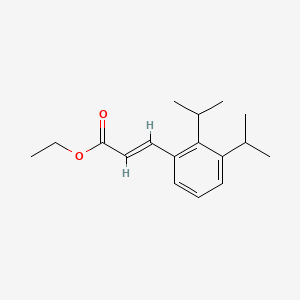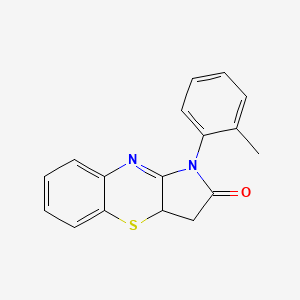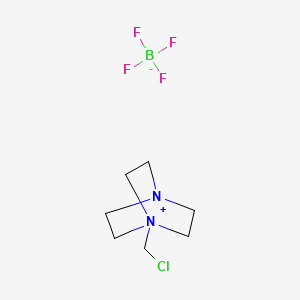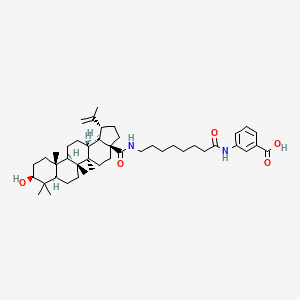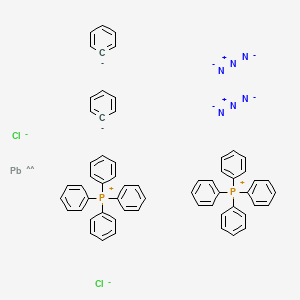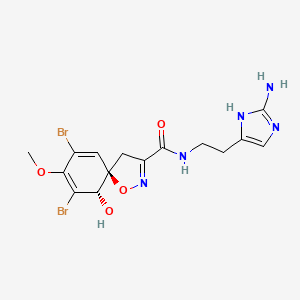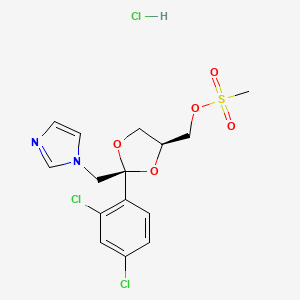
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 282-252-3, also known as 1,2,3-Propanetriol, homopolymer, diisooctadecanoate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetriol, homopolymer, diisooctadecanoate typically involves the polymerization of 1,2,3-Propanetriol (glycerol) with isooctadecanoic acid. The reaction is carried out under controlled conditions, often involving catalysts to facilitate the esterification process. The reaction conditions include maintaining a specific temperature range and pressure to ensure the desired polymerization and esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperatures. The process is monitored to ensure consistency in the quality of the final product. The use of advanced catalysts and purification techniques helps in achieving high yields and purity.
化学反应分析
Types of Reactions
1,2,3-Propanetriol, homopolymer, diisooctadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a wide range of derivatives.
科学研究应用
1,2,3-Propanetriol, homopolymer, diisooctadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other industrial products.
作用机制
The mechanism by which 1,2,3-Propanetriol, homopolymer, diisooctadecanoate exerts its effects involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. Its ester groups play a crucial role in these interactions, affecting the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
- 1,2,3-Propanetriol, homopolymer, dioleate
- 1,2,3-Propanetriol, homopolymer, distearate
Uniqueness
1,2,3-Propanetriol, homopolymer, diisooctadecanoate is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
84145-27-7 |
|---|---|
分子式 |
C15H17Cl3N2O5S |
分子量 |
443.7 g/mol |
IUPAC 名称 |
[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate;hydrochloride |
InChI |
InChI=1S/C15H16Cl2N2O5S.ClH/c1-25(20,21)23-8-12-7-22-15(24-12,9-19-5-4-18-10-19)13-3-2-11(16)6-14(13)17;/h2-6,10,12H,7-9H2,1H3;1H/t12-,15+;/m0./s1 |
InChI 键 |
AOZVYCWQGCZSPV-SBKWZQTDSA-N |
手性 SMILES |
CS(=O)(=O)OC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl |
规范 SMILES |
CS(=O)(=O)OCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



